molecular formula C16H23N5 B7543894 N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine

N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine

Cat. No.: B7543894
M. Wt: 285.39 g/mol
InChI Key: IXBFNTQZMMLSAU-UHFFFAOYSA-N
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Description

N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclooctyl group and a triazolopyrimidine moiety. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclooctyl group and the triazolopyrimidine moiety differentiates it from other similar compounds, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-cyclooctyl-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-2-4-7-12(8-5-3-1)19-15-13-9-6-10-14(13)20-16-17-11-18-21(15)16/h11-12,19H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBFNTQZMMLSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=C3CCCC3=NC4=NC=NN24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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